molecular formula C8H7FO3 B071314 2-Fluorophenylglyoxal hydrate CAS No. 170880-96-3

2-Fluorophenylglyoxal hydrate

Cat. No.: B071314
CAS No.: 170880-96-3
M. Wt: 170.14 g/mol
InChI Key: SRFHVRGKWSAPSD-UHFFFAOYSA-N
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Description

2-Fluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7FO3. It is a derivative of phenylglyoxal, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2-fluoroacetophenone using selenium dioxide. The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. The resulting product is then hydrated to form the hydrate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluorophenylglyoxal hydrate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is primarily due to the presence of the aldehyde and ketone functional groups, which can participate in nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Uniqueness: 2-Fluorophenylglyoxal hydrate is unique due to the presence of the fluorine atom, which enhances its reactivity and stability. This makes it particularly useful in applications where selective reactivity is required .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFHVRGKWSAPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382545
Record name 2-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170880-96-3
Record name 2-fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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